molecular formula C12H16N2O3 B3059706 1-(2-Methoxy-4-nitrophenyl)piperidine CAS No. 118450-89-8

1-(2-Methoxy-4-nitrophenyl)piperidine

Cat. No. B3059706
CAS RN: 118450-89-8
M. Wt: 236.27 g/mol
InChI Key: LLZSTLUJAGNBQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxy-4-nitrophenyl)piperidine is a chemical compound with the molecular formula C12H16N2O3 . It is a derivative of piperidine, a heterocyclic compound .


Molecular Structure Analysis

The molecular structure of 1-(2-Methoxy-4-nitrophenyl)piperidine consists of a piperidine ring attached to a methoxy-nitrophenyl group . The exact 3D structure is not provided in the search results.


Physical And Chemical Properties Analysis

1-(2-Methoxy-4-nitrophenyl)piperidine has a molecular weight of 236.26704 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Medicinal Chemistry and Drug Development

1-(2-Methoxy-4-nitrophenyl)piperidine serves as a valuable scaffold for designing novel pharmaceutical compounds. Researchers explore its potential as a building block for drug candidates due to its unique structure. By modifying functional groups attached to the piperidine ring, scientists can create derivatives with enhanced pharmacological properties. For instance, this compound has been investigated as a potential kinase inhibitor .

Organic Synthesis

Organic chemists utilize 1-(2-Methoxy-4-nitrophenyl)piperidine in synthetic pathways to access more complex molecules. Its nitrophenyl group provides a handle for further transformations, allowing the construction of diverse chemical structures. Notably, this compound has been employed in the synthesis of key intermediates for various bioactive molecules .

Safety and Hazards

The safety data for 1-(2-Methoxy-4-nitrophenyl)piperidine indicates that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled . It is recommended to use personal protective equipment when handling this compound .

properties

IUPAC Name

1-(2-methoxy-4-nitrophenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-17-12-9-10(14(15)16)5-6-11(12)13-7-3-2-4-8-13/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZSTLUJAGNBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385048
Record name 1-(2-methoxy-4-nitrophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

118450-89-8
Record name 1-(2-methoxy-4-nitrophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Methoxy-4-nitrophenyl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Bromo-5-nitroanisole (5.0 g, 21.5 mmol) and piperidine (8.5 ml) is stirred for 5 h at 105° C. under N2-atmosphere. Water (80 ml) is added and the mixture is extracted twice with CH2Cl2 (2×80 ml). The organic phases are washed with water and brine, dried (Na2SO4) and concentrated. The crude product is dissolved in AcOEt, SiO2 is then added and the solvent evaporate off In vacuo. The resulting powder is put on top of a chromatography column (SiO2; AcOEt/hexane 9:1) and the title compound eluted with hexane/AcOEt 9:1→4:1: MS: [M+1]+=237; Rf=0.2 (AcOEt/hexane 9:1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of methanol (0.178 ml, 10.0 mmol) in N,N-dimethylformamide (1 ml) was added dropwise to a suspension of 60% sodium hydride (0.176 g, 4.40 mmol) in N,N-dimethylformamide (5 ml) under ice cooling, and the mixture was stirred at room temperature for 1 hour. 1-(2-Fluoro-4-nitrophenyl)piperidine (compound of Reference Example 3; 0.448 g, 2.00 mmol) was added to the reaction mixture under ice cooling, and the mixture was refluxed for 20 hours. Ice water was added to the reaction mixture and the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated brine and dried over anhydrous sodium sulfate. The residue obtained by evaporation of the solvent under reduced pressure was purified by column chromatography on silica gel (n-hexane:ethyl acetate=5:1) to give the title compound (0.395 g, 84%) as a yellow solid.
Quantity
0.178 mL
Type
reactant
Reaction Step One
Quantity
0.176 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.448 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methoxy-4-nitrophenyl)piperidine
Reactant of Route 2
Reactant of Route 2
1-(2-Methoxy-4-nitrophenyl)piperidine
Reactant of Route 3
Reactant of Route 3
1-(2-Methoxy-4-nitrophenyl)piperidine
Reactant of Route 4
Reactant of Route 4
1-(2-Methoxy-4-nitrophenyl)piperidine
Reactant of Route 5
Reactant of Route 5
1-(2-Methoxy-4-nitrophenyl)piperidine
Reactant of Route 6
Reactant of Route 6
1-(2-Methoxy-4-nitrophenyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.